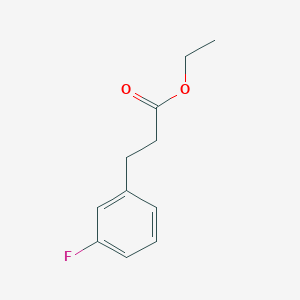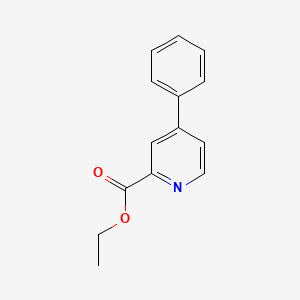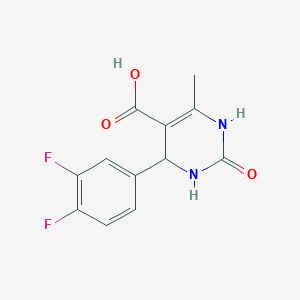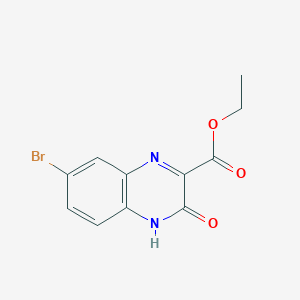
2H-1-Benzopyran-3-OL
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-3-OL typically involves the reaction of phenols with α, β-unsaturated carbonyl compounds under acidic or basic conditions. One common method is the condensation of salicylaldehyde with acetone in the presence of a base, followed by cyclization to form the benzopyran ring .
Industrial Production Methods: Industrial production of this compound often employs solid-phase parallel synthesis techniques. This method allows for the efficient construction of large libraries of benzopyran derivatives, which can be screened for various biological activities .
化学反応の分析
Types of Reactions: 2H-1-Benzopyran-3-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzopyran-3-one derivatives.
Reduction: Reduction reactions can convert it to dihydrobenzopyran derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Benzopyran-3-one derivatives.
Reduction: Dihydrobenzopyran derivatives.
Substitution: Halogenated benzopyran derivatives.
科学的研究の応用
2H-1-Benzopyran-3-OL has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: Benzopyran derivatives have shown potential as anticancer, anti-inflammatory, and antioxidant agents.
Industry: It is used in the development of new materials with unique optical and electronic properties
作用機序
The mechanism of action of 2H-1-Benzopyran-3-OL involves its interaction with various molecular targets, including enzymes and receptors. For example, some benzopyran derivatives inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. Additionally, benzopyrans can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
2H-1-Benzopyran-2-one (Coumarin): Known for its anticoagulant properties.
4H-1-Benzopyran-4-one (Flavone): Exhibits antioxidant and anti-inflammatory activities.
Isochromene: Similar structure but with the oxygen atom in a different position.
Uniqueness: 2H-1-Benzopyran-3-OL is unique due to its specific structural features and the diverse range of biological activities it exhibits. Its ability to undergo various chemical reactions and form numerous derivatives makes it a valuable compound in both research and industrial applications .
特性
IUPAC Name |
2H-chromen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-5,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXADRQJLNYNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594257 | |
| Record name | 2H-1-Benzopyran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606490-02-2 | |
| Record name | 2H-1-Benzopyran-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Aminomethylbicyclo[2.2.2]octane](/img/structure/B1627534.png)






![N''-[2-(Trifluoromethyl)phenyl]guanidine](/img/structure/B1627544.png)




